Perospirone hydrochloride hydrate
Overview
Description
Perospirone hydrochloride hydrate is an atypical antipsychotic belonging to the azapirone family. It was developed by Dainippon Sumitomo Pharma in Japan and introduced in 2001 for the treatment of schizophrenia and acute bipolar mania . This compound is known for its ability to antagonize serotonin 5HT2A receptors and dopamine D2 receptors, making it effective against both positive and negative symptoms of schizophrenia .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of perospirone hydrochloride hydrate involves several steps, including the synthesis of the core structure and subsequent formation of the hydrochloride hydrate salt. The synthetic route typically involves the reaction of 1,2-benzisothiazol-3-yl piperazine with a butyl chain, followed by cyclization to form the hexahydroisoindole-1,3-dione structure .
Industrial Production Methods: Industrial production of this compound focuses on optimizing yield, purity, and stability. The preparation method involves dissolving perospirone in a solvent such as ethanol, followed by cooling and crystallization to obtain the desired hydrate form .
Chemical Reactions Analysis
Types of Reactions: Perospirone hydrochloride hydrate undergoes various chemical reactions, including hydroxylation, N-dealkylation, and S-oxidation. These reactions are primarily catalyzed by cytochrome P450 enzymes, particularly CYP3A4 .
Common Reagents and Conditions:
Hydroxylation: Catalyzed by CYP3A4, leading to the formation of hydroxyperospirone.
N-dealkylation: Involves the removal of alkyl groups from the nitrogen atom.
S-oxidation: Involves the oxidation of sulfur atoms.
Major Products Formed: The major product formed from hydroxylation is hydroxyperospirone, which retains pharmacological activity by mediating antiserotonergic effects .
Scientific Research Applications
Perospirone hydrochloride hydrate has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Mechanism of Action
Perospirone hydrochloride hydrate is compared with other atypical antipsychotics such as:
Blonanserin: Similar in its serotonin-dopamine antagonism but differs in receptor binding profiles and clinical efficacy.
Lurasidone: Shares a similar mechanism of action but has a different side effect profile and receptor affinity.
Risperidone: Another atypical antipsychotic with a broader receptor binding profile and higher incidence of extrapyramidal side effects.
Uniqueness: this compound is unique in its balanced efficacy against both positive and negative symptoms of schizophrenia, with a lower risk of extrapyramidal side effects compared to other antipsychotics .
Comparison with Similar Compounds
- Blonanserin
- Lurasidone
- Risperidone
- Aripiprazole
- Haloperidol (for comparison with typical antipsychotics)
Properties
IUPAC Name |
(3aS,7aR)-2-[4-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]butyl]-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione;dihydrate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N4O2S.ClH.2H2O/c28-22-17-7-1-2-8-18(17)23(29)27(22)12-6-5-11-25-13-15-26(16-14-25)21-19-9-3-4-10-20(19)30-24-21;;;/h3-4,9-10,17-18H,1-2,5-8,11-16H2;1H;2*1H2/t17-,18+;;; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZQKLGXZZSMREH-SMMZMSQNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)C(=O)N(C2=O)CCCCN3CCN(CC3)C4=NSC5=CC=CC=C54.O.O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]2[C@@H](C1)C(=O)N(C2=O)CCCCN3CCN(CC3)C4=NSC5=CC=CC=C54.O.O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H35ClN4O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70172763 | |
Record name | Perospirone hydrochloride hydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70172763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
499.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
192052-81-6, 129273-38-7 | |
Record name | Perospirone hydrochloride hydrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0192052816 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Perospirone hydrochloride hydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70172763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Perospirone Hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PEROSPIRONE HYDROCHLORIDE DIHYDRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S03S4466IP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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